molecular formula C11H13NO4 B554275 Z-SAR-OH CAS No. 39608-31-6

Z-SAR-OH

Cat. No.: B554275
CAS No.: 39608-31-6
M. Wt: 223.22 g/mol
InChI Key: CBWFTZNMONHKNZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-SAR-OH can be synthesized through several methods. One common approach involves the reaction of glycine derivatives with benzyl chloroformate under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the compound. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Z-SAR-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-SAR-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-acetylglycine
  • N-benzylglycine
  • N-methylglycine (sarcosine)

Comparison

Z-SAR-OH is unique due to its benzyl carbamate group, which imparts distinct chemical properties compared to other glycine derivatives.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers.

Properties

IUPAC Name

2-[methyl(phenylmethoxycarbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12(7-10(13)14)11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWFTZNMONHKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068187
Record name Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39608-31-6
Record name N-Methyl-N-[(phenylmethoxy)carbonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39608-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Carbobenzoxysarcosine
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Record name 39608-31-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CARBOBENZOXYSARCOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3ZZ4C081J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

The oxazolidinone from Cbz-glycine (221 mg, 1.0 mmole) was dissolved in 10 ml of CHCl3 and triethylsilane (193 ∥l=174 mg, 1.5 mmoles) and trifluoroacetic acid (770 μl, 10 mmoles) were added. The solution was stirred at room temperature for 2 hrs. and concentrated in vacuo. CHCl3 was added and the solution was reconcentrated to a colorless oil. Silica gel chromatography gave 107 mg (48%) of Cbz-sarcosine, identified by NMR (N-Me, 2.98 ppm) and amino acid analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
221 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step Two
Quantity
770 μL
Type
reactant
Reaction Step Two
Yield
48%

Synthesis routes and methods II

Procedure details

N-methylglycine (7.0 g) was added to water (50 ml) and the pH of the solution adjusted to 9 with solid sodium bicarbonate. The solution was cooled to 0° C. and stirred vigorously, while benzyl chloroformate (19 ml) was added dropwise over 20 minutes. The mixture was stirred for a further 2 hours at 0° C. and an additional 2 hours at room temperature, then extracted with diethyl ether (2×130 ml). The aqueous solution was then acidified to pH 3 with 5N HCl and the product isolated by extraction with ethyl acetate (2×130 ml). The combined organic extracts were dried over anhydrous sodium sulphate and the solution concentrated in vacuo to give N-(benzyloxycarbonyl)-N-methylglycine as a pale yellow oil (16.2 g).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

26.7 g (0.3 mol) of sarcosine were dissolved in 150 m (0.3 mol) of 2-N sodium hydroxide. The resulting solution was stirred at 0° C. while 75 ml of 4-N sodium hydroxide and 51.3 ml (ca 360 mmol) of benzyl chloroformate were added alternately and portionwise over a period of 0.5 hour, the temperature being held below 5° C. The mixture was stirred for a further 1 hour while the temperature was allowed to rise to room temperature. The mixture was then extracted with two 300 ml portions of diethyl ether. The aqueous layer was separated, cooled to 0° C. and, while stirring, made acid to Congo red with ca 25 ml of concentrated hydrochloric acid. The mixture was stirred for 1 hour while allowing the temperature to rise to room temperature. The mixture was then extracted with three 300 ml portions of diethyl ether, the combined extracts were dried over sodium sulphate and evaporated to give ca 64 g of N-benzyloxycarbonyl-sarcosine in the form of an oil.
Quantity
26.7 g
Type
reactant
Reaction Step One
[Compound]
Name
2-N
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
4-N
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
51.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

This material was prepared following the method of R. S. Tipton and B. A. Pawson [J. Org. Chem., 26, 4648 (1961)]. Sarcosine (8.90 g, 1.0 mole) was dissolved in 500 ml of 2 N sodium hydroxide with cooling in an ice bath. Simultaneously, 550 ml of 2 N sodium hydroxide and benzyl chloroformate [196 g (95%), 1.095 moles] were added over a period of one hour with rapid stirring. The resulting reaction mixture was stirred for about 18 hours at ambient temperature, after which time it was extracted with three 250 ml portions of diethyl ether. Ethyl acetate (500 ml) was then added to the aqueous phase, followed by the careful addition of 200 ml of concentrated hydrochloric acid. The organic layer was separated, washed with two 500 ml portions of water followed by 300 ml of saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. Evaporation of the solvent under reduced pressure after removal of the drying agent by filtration gave 213 g (95%) of N-phenylmethoxycarbonyl-sarcosine as an oil which was identified by nmr spectroscope and used without further purification.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step Two
Quantity
550 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of ethyl 2-(((benzyloxy)carbonyl)(methyl)amino)acetate (2.66 mg, 10.6 mmol, prepared the previous step) in MeOH (24 mL) and THF (5 mL) and treated with a solution of LiOH (12 mL, 54 mmol, 4.52 M in water). After stirring at room temperature for 3 hours, the pH was adjusted to ˜5 by the addition of aqueous HCl. After extraction with ethyl acetate, the organic layer was dried over Na2SO4 and concentrated in vacuo to yield the product.
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0 (± 1) mol
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24 mL
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5 mL
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12 mL
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